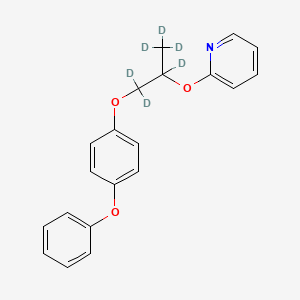

Pyriproxyfen-d6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C20H19NO3 |

|---|---|

分子量 |

327.4 g/mol |

IUPAC名 |

2-[1,1,1,2,3,3-hexadeuterio-3-(4-phenoxyphenoxy)propan-2-yl]oxypyridine |

InChI |

InChI=1S/C20H19NO3/c1-16(23-20-9-5-6-14-21-20)15-22-17-10-12-19(13-11-17)24-18-7-3-2-4-8-18/h2-14,16H,15H2,1H3/i1D3,15D2,16D |

InChIキー |

NHDHVHZZCFYRSB-LGSOXFGXSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=CC=CC=N3 |

正規SMILES |

CC(COC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=CC=CC=N3 |

製品の起源 |

United States |

Foundational & Exploratory

Pyriproxyfen-d6 chemical properties and physical state.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and physical state of Pyriproxyfen-d6. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. This guide includes detailed data presented in structured tables, experimental protocols for its use as an internal standard, and visualizations of its mode of action and analytical workflows.

Core Chemical and Physical Properties

This compound is the deuterated analog of Pyriproxyfen, a pyridine-based insecticide that acts as an insect growth regulator by mimicking the juvenile hormone. The incorporation of six deuterium atoms into the molecule makes it an ideal internal standard for quantitative analysis of Pyriproxyfen in various matrices using mass spectrometry-based methods.

Below is a summary of the key chemical and physical properties of this compound and its non-deuterated counterpart, Pyriproxyfen.

| Property | This compound | Pyriproxyfen |

| Molecular Formula | C₂₀H₁₃D₆NO₃[1] | C₂₀H₁₉NO₃[2][3][4][5][6] |

| Molar Mass | 327.41 g/mol [1][7][8] | 321.37 g/mol [2][3][4][5] |

| CAS Number | 2673269-99-1[1][7] | 95737-68-1[2][3][4][5] |

| Physical State | Assumed to be a crystalline solid, similar to Pyriproxyfen | White odorless solid, crystalline solid, or pale yellow waxy solid[4][9] |

| Melting Point | Not explicitly available | 48.0-50.0 °C[4][9] |

| Vapor Pressure | Not explicitly available | <1.0 × 10⁻⁷ mm Hg at 22.8°C[9] |

| Solubility | Not explicitly available, but expected to be similar to Pyriproxyfen | Water: 0.367 ± 0.004 mg/L at 25°C[9]. Organic Solvents: Soluble in ethanol, DMSO, and dimethylformamide (DMF)[1]. |

| Octanol/Water Partition Coefficient (log P) | Not explicitly available | 5.37 at 25°C[9] |

Experimental Protocols

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the accurate quantification of Pyriproxyfen. The following is a generalized experimental protocol for the analysis of Pyriproxyfen in an environmental sample, such as water or soil, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for sample extraction.

-

Extraction: A known volume or weight of the sample is homogenized and extracted with an organic solvent, typically acetonitrile.

-

Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation and drive the analytes into the organic layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is transferred to a tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components.

-

Internal Standard Spiking: A known amount of this compound solution is added to the cleaned extract before analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: The extract is injected into a liquid chromatograph, where Pyriproxyfen and this compound are separated from other components on a C18 analytical column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both Pyriproxyfen and this compound.

Quantification

The concentration of Pyriproxyfen in the original sample is calculated by comparing the peak area ratio of the analyte (Pyriproxyfen) to the internal standard (this compound) with a calibration curve prepared with known concentrations of Pyriproxyfen and a constant concentration of this compound.

Visualizations

Signaling Pathway of Pyriproxyfen as a Juvenile Hormone Mimic

Pyriproxyfen exerts its insecticidal effect by mimicking the action of juvenile hormone (JH), a key regulator of insect development and metamorphosis. The following diagram illustrates the simplified signaling pathway.

References

- 1. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [Determination of pyriproxyfen residue in vegetables and fruits by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Juvenile Hormone Signaling Pathway in Insect Development | Annual Reviews [annualreviews.org]

- 8. researchgate.net [researchgate.net]

- 9. Juvenile hormone signaling - a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Deuterium-Labeled Pyriproxyfen

For Researchers, Scientists, and Drug Development Professionals

The proposed pathways focus on the incorporation of deuterium into the three key structural components of Pyriproxyfen: the phenoxyphenyl group, the pyridine ring, and the ethyl bridge. For each pathway, a detailed, albeit theoretical, experimental protocol is provided, along with tables summarizing expected yields and isotopic purities. These quantitative estimates are based on typical outcomes for analogous reactions reported in the chemical literature.

Proposed Synthesis Pathways

The synthesis of unlabeled Pyriproxyfen generally involves the coupling of 4-phenoxyphenol with a protected 2-(2-pyridyloxy)propanol derivative, or a sequential reaction involving 4-phenoxyphenol, propylene oxide, and 2-chloropyridine. The following pathways leverage these core strategies, incorporating deuterated starting materials or reagents to introduce the isotopic labels.

Pathway 1: Deuteration of the Phenoxyphenyl Moiety

This pathway introduces deuterium atoms onto the phenoxyphenyl group, a common site for metabolic hydroxylation.

Diagram of Pathway 1

Caption: Synthesis of Pyriproxyfen-d5 via deuterated 4-phenoxyphenol.

Experimental Protocol:

-

Synthesis of 4-Nitrophenyl phenyl-d5 ether: To a solution of Phenol-d6 (1.0 eq) in dry DMF, anhydrous potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature for 30 minutes before the addition of 4-fluoronitrobenzene (1.0 eq). The reaction is then heated to 120 °C for 12 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Synthesis of 4-Aminophenyl phenyl-d5 ether: The 4-nitrophenyl phenyl-d5 ether (1.0 eq) is dissolved in ethanol, and 10% Pd/C (0.1 eq) is added. The mixture is hydrogenated under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. The catalyst is removed by filtration, and the solvent is evaporated to yield the aniline derivative.

-

Synthesis of 4-Hydroxyphenyl phenyl-d5 ether (4-Phenoxyphenol-d5): The 4-aminophenyl phenyl-d5 ether (1.0 eq) is dissolved in a mixture of sulfuric acid and water. The solution is cooled to 0 °C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then heated to 80 °C for 2 hours. After cooling, the product is extracted with diethyl ether, washed with brine, dried, and concentrated.

-

Synthesis of Pyriproxyfen-d5: 4-Phenoxyphenol-d5 (1.0 eq) is dissolved in dry THF and cooled to 0 °C. Sodium hydride (1.2 eq) is added portion-wise, and the mixture is stirred for 30 minutes. 2-(1-methyl-2-chloroethoxy)pyridine (Intermediate A, 1.1 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The final product is purified by chromatography.

Quantitative Data Summary:

| Step | Compound | Starting Material | Molar Ratio | Solvent | Yield (%) (Hypothetical) | Isotopic Purity (%) (Hypothetical) |

| 1 | 4-Nitrophenyl phenyl-d5 ether | Phenol-d6 | 1.0 | DMF | 85 | >98 |

| 2 | 4-Aminophenyl phenyl-d5 ether | Nitro-compound | 1.0 | Ethanol | 95 | >98 |

| 3 | 4-Phenoxyphenol-d5 | Amino-compound | 1.0 | H2SO4/H2O | 70 | >98 |

| 4 | Pyriproxyfen-d5 | 4-Phenoxyphenol-d5 | 1.0 | THF | 80 | >98 |

Pathway 2: Deuteration of the Pyridine Ring

This approach introduces deuterium into the pyridine moiety, which can be useful for probing metabolic pathways involving this ring system.

Diagram of Pathway 2

Caption: Synthesis of Pyriproxyfen-d4 using deuterated 2-chloropyridine.

Experimental Protocol:

-

Synthesis of 1-(4-phenoxyphenoxy)-2-propanol (Intermediate B): 4-Phenoxyphenol (1.0 eq) is dissolved in a suitable solvent such as toluene. Sodium hydroxide (1.1 eq) is added, and the mixture is heated to reflux with a Dean-Stark trap to remove water. After cooling, propylene oxide (1.2 eq) is added, and the reaction is stirred at 60 °C for 6 hours. The reaction is then worked up by washing with water, drying the organic phase, and removing the solvent under reduced pressure.

-

Synthesis of Pyriproxyfen-d4: To a solution of 1-(4-phenoxyphenoxy)-2-propanol (Intermediate B, 1.0 eq) in dry toluene, sodium hydride (1.2 eq) is added at 0 °C. The mixture is stirred for 30 minutes. 2-Chloropyridine-d4 (1.1 eq) is then added, and the reaction mixture is heated to reflux for 8 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data Summary:

| Step | Compound | Starting Material | Molar Ratio | Solvent | Yield (%) (Hypothetical) | Isotopic Purity (%) (Hypothetical) |

| 1 | Intermediate B | 4-Phenoxyphenol | 1.0 | Toluene | 90 | N/A |

| 2 | Pyriproxyfen-d4 | 2-Chloropyridine-d4 | 1.1 | Toluene | 75 | >98 |

Pathway 3: Deuteration of the Propylene Glycol Linker

This pathway introduces deuterium into the propylene glycol-derived linker, which connects the phenoxyphenyl and pyridine moieties.

Diagram of Pathway 3

Caption: Synthesis of this compound via a deuterated propylene oxide linker.

Experimental Protocol:

-

Synthesis of 1-(4-phenoxyphenoxy)-propan-2-ol-d6 (Intermediate C): 4-Phenoxyphenol (1.0 eq) and sodium hydroxide (1.1 eq) are heated in toluene to reflux with a Dean-Stark trap. After cooling, propylene-d6 oxide (1.2 eq) is added, and the reaction is stirred at 60 °C for 6 hours. An aqueous workup followed by drying and solvent evaporation yields the deuterated intermediate.

-

Synthesis of this compound: Intermediate C (1.0 eq) is dissolved in dry toluene, and sodium hydride (1.2 eq) is added at 0 °C. After 30 minutes of stirring, 2-chloropyridine (1.1 eq) is added, and the reaction is refluxed for 8 hours. The reaction is then quenched, extracted, and purified as described in the previous pathways.

Quantitative Data Summary:

| Step | Compound | Starting Material | Molar Ratio | Solvent | Yield (%) (Hypothetical) | Isotopic Purity (%) (Hypothetical) |

| 1 | Intermediate C | Propylene-d6 oxide | 1.2 | Toluene | 88 | >98 |

| 2 | This compound | Intermediate C | 1.0 | Toluene | 78 | >98 |

Conclusion

The synthesis of deuterium-labeled Pyriproxyfen can be strategically achieved by incorporating deuterated building blocks into established synthetic routes for the unlabeled compound. The pathways presented here offer versatile strategies for labeling different positions within the Pyriproxyfen molecule, enabling detailed investigations into its metabolic fate, environmental persistence, and use as a robust internal standard. The choice of a specific pathway will depend on the research question being addressed and the desired location of the isotopic label. While the experimental details provided are based on sound chemical principles, optimization of reaction conditions would be necessary to achieve the hypothetical yields and purities presented.

Isotopic purity of Pyriproxyfen-d6 analytical standard.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of the Pyriproxyfen-d6 analytical standard. Ensuring the isotopic purity of deuterated internal standards is critical for the accuracy and reliability of quantitative analytical methods, particularly in drug metabolism and pharmacokinetic (DMPK) studies. This document outlines the typical isotopic distribution of this compound, details the experimental protocols for its determination, and provides a visual representation of the analytical workflow.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of a deuterated analytical standard is a critical parameter that defines its quality and suitability for use as an internal standard in quantitative mass spectrometry-based assays. A high isotopic purity minimizes potential interference from the unlabeled analyte and ensures accurate quantification. The isotopic distribution of this compound is typically determined by high-resolution mass spectrometry (HRMS), which can resolve the different isotopologues.

Deuterated standards are expected to have an isotopic enrichment of at least 98%, which minimizes background interference and allows for clear mass separation during analysis. The following table summarizes a representative isotopic distribution for a batch of this compound analytical standard.

| Isotopologue | Description | Relative Abundance (%) |

| d6 | Molecule with 6 deuterium atoms | > 99.0 |

| d5 | Molecule with 5 deuterium atoms and 1 hydrogen atom | < 1.0 |

| d4 | Molecule with 4 deuterium atoms and 2 hydrogen atoms | < 0.1 |

| d3 | Molecule with 3 deuterium atoms and 3 hydrogen atoms | < 0.01 |

| d2 | Molecule with 2 deuterium atoms and 4 hydrogen atoms | < 0.01 |

| d1 | Molecule with 1 deuterium atom and 5 hydrogen atoms | < 0.01 |

| d0 | Unlabeled Pyriproxyfen | < 0.01 |

Note: The values presented in this table are representative and may vary between different batches and suppliers. Always refer to the Certificate of Analysis provided with the specific analytical standard.

Experimental Protocols

The determination of the isotopic purity of this compound is primarily achieved through high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) for sample introduction and separation from any potential impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the positions of the deuterium labels.

I. High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment

Objective: To determine the relative abundance of each isotopologue of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the this compound analytical standard in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of achieving a mass resolution of at least 10,000 FWHM.

-

The mass spectrometer should be coupled to a suitable ionization source, typically electrospray ionization (ESI) for a molecule like Pyriproxyfen.

-

-

Data Acquisition:

-

Infuse the working solution directly into the mass spectrometer or inject it via an LC system.

-

Acquire full-scan mass spectra in the appropriate mass range to encompass all expected isotopologues of Pyriproxyfen (e.g., m/z 320-335 for the [M+H]⁺ ion).

-

Ensure sufficient signal intensity to obtain accurate ion statistics for the minor isotopologues.

-

-

Data Analysis:

-

Identify the monoisotopic peak of the fully deuterated species (d6).

-

Identify and integrate the peak areas of the lower deuterated species (d5, d4, etc.) and the unlabeled compound (d0).

-

Calculate the relative abundance of each isotopologue as a percentage of the total integrated peak area of all observed isotopologues.

-

Visualizations

Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for the determination of the isotopic purity of a deuterated analytical standard using LC-HRMS.

Workflow for Isotopic Purity Determination by LC-HRMS.

Signaling Pathway for Analytical Standard Qualification

This diagram outlines the logical flow for the qualification of a deuterated analytical standard, emphasizing the importance of isotopic purity assessment.

Logical flow for analytical standard qualification.

Pyriproxyfen-d6 CAS number and chemical identifiers.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, analytical methodologies, and a conceptual workflow for the deuterated internal standard, Pyriproxyfen-d6. This document is intended to serve as a valuable resource for professionals engaged in research, quality control, and the development of analytical methods involving Pyriproxyfen.

Core Chemical Identifiers

This compound, the deuterium-labeled analog of the insect growth regulator Pyriproxyfen, is a critical tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. Its isotopic labeling allows it to be distinguished from the unlabeled parent compound, making it an ideal internal standard for ensuring accuracy and precision in experimental results.

Below is a summary of the key chemical identifiers for this compound:

| Identifier | Value | Source |

| CAS Number | 2673269-99-1 | [1][2] |

| Molecular Formula | C₂₀H₁₃D₆NO₃ | [1][2] |

| Molecular Weight | 327.41 g/mol | [1][2][3] |

| Synonyms | S-31183-d6 | [2] |

Conceptual Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of Pyriproxyfen in a sample matrix using this compound as an internal standard. This process is fundamental in pharmacokinetic, metabolism, and environmental fate studies.

Caption: Workflow for Quantification of Pyriproxyfen using a Deuterated Internal Standard.

Experimental Protocols

General Protocol for Quantification of Pyriproxyfen using this compound by LC-MS/MS:

-

Preparation of Standards:

-

Prepare a stock solution of Pyriproxyfen and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Create a series of calibration standards by spiking known concentrations of Pyriproxyfen into a blank matrix (e.g., plasma, water, soil extract).

-

Prepare a working solution of the internal standard, this compound, at a fixed concentration.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise volume of the this compound internal standard working solution.

-

Perform an extraction procedure to isolate the analytes from the sample matrix. This could involve:

-

Liquid-Liquid Extraction (LLE): Using an immiscible organic solvent to partition the analytes from the aqueous sample.

-

Solid-Phase Extraction (SPE): Passing the sample through a sorbent bed that retains the analytes, which are then eluted with a small volume of solvent.

-

-

Evaporate the extraction solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a solvent compatible with the liquid chromatography mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a suitable liquid chromatography column (e.g., a C18 column) to separate Pyriproxyfen and this compound from other matrix components.

-

Utilize a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for both Pyriproxyfen and this compound.

-

-

Data Analysis:

-

Integrate the chromatographic peak areas for both the analyte (Pyriproxyfen) and the internal standard (this compound).

-

Calculate the ratio of the peak area of Pyriproxyfen to the peak area of this compound for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of Pyriproxyfen in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

This in-depth guide provides foundational knowledge for the effective use of this compound in a research and development setting. Adherence to established analytical principles and careful validation of methods are paramount for generating reliable and reproducible data.

References

Commercial Sourcing and Application of Pyriproxyfen-d6 for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pyriproxyfen-d6, a deuterated analog of the insect growth regulator Pyriproxyfen, for research purposes. It covers commercial sourcing, typical quality specifications, and a detailed experimental protocol for its use as an internal standard in analytical methodologies.

Commercial Suppliers of this compound

This compound is available from various chemical suppliers specializing in reference standards and isotopically labeled compounds for research and development. One prominent commercial supplier is MedChemExpress (MCE), which offers this compound for laboratory use.[1] When sourcing this compound, it is crucial to obtain a lot-specific Certificate of Analysis (CoA) to ensure the material meets the requirements of the intended application.

Technical Data Summary

The quality and purity of this compound are critical for its function as an internal standard in quantitative analysis. The following tables summarize typical specifications based on data available for Pyriproxyfen and general quality standards for deuterated analytical reference materials.

Table 1: General Specifications for this compound

| Parameter | Typical Specification |

| Chemical Formula | C₂₀H₁₃D₆NO₃ |

| Molecular Weight | ~327.41 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and Methanol |

| Storage | Store at -20°C for long-term stability |

Table 2: Quality Control Specifications for Research-Grade this compound

| Parameter | Typical Specification | Method |

| Chemical Purity (HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity (Mass Spec) | ≥98% (for deuterated positions) | Mass Spectrometry (MS) |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry (MS) |

| Identity Confirmation | Consistent with structure | ¹H-NMR, Mass Spectrometry |

Note: The specifications provided are representative. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocol: Quantification of Pyriproxyfen in Biological Matrices using this compound as an Internal Standard

This protocol describes a general workflow for the quantification of Pyriproxyfen in a biological matrix (e.g., plasma, tissue homogenate) using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis. This compound serves as an internal standard to correct for matrix effects and variations in sample processing and instrument response.

Materials and Reagents

-

Pyriproxyfen analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Biological matrix (e.g., plasma, tissue homogenate)

Sample Preparation (QuEChERS Method)

-

Sample Aliquoting: To a 15 mL centrifuge tube, add 1 mL of the biological matrix sample.

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile) to the sample.

-

Extraction:

-

Add 5 mL of acetonitrile to the tube.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 5000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the acetonitrile supernatant to a new 2 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer the cleaned supernatant to a new vial.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for UPLC-MS/MS analysis.

-

UPLC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate Pyriproxyfen from matrix components.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for both Pyriproxyfen and this compound.

-

Table 3: Example MRM Transitions for Pyriproxyfen and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Pyriproxyfen | [M+H]⁺ | [Specific fragment] | [Optimized value] |

| This compound | [M+H]⁺ | [Specific fragment] | [Optimized value] |

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of Pyriproxyfen to the peak area of this compound against the concentration of the Pyriproxyfen standards.

-

Quantify the concentration of Pyriproxyfen in the unknown samples using the calibration curve.

Visualized Workflows

The following diagrams illustrate the key processes involved in the use of this compound for research.

Caption: Experimental workflow for the quantification of Pyriproxyfen.

Caption: Role of this compound in ensuring accurate quantification.

References

A Technical Guide to the Solubility of Pyriproxyfen-d6 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Pyriproxyfen-d6 in various organic solvents. The data presented herein is crucial for researchers and scientists engaged in the development of formulations, analytical methods, and various in vitro and in vivo studies involving this deuterated analog of the insect growth regulator, Pyriproxyfen.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Pyriproxyfen in a range of common organic solvents. This information is essential for selecting appropriate solvent systems for various experimental and developmental purposes.

| Organic Solvent | Solubility | Temperature (°C) |

| n-Heptane | 27,000 mg/L | 20 |

| Hexane | 400 g/kg | 20-25 |

| Xylene | 500 g/kg | 20-25 |

| Methanol | 200 g/kg | 20-25 |

| Ethanol | ~15 mg/mL | Not Specified |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | Not Specified |

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the principles of the shake-flask method coupled with a suitable analytical quantification technique.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).[2]

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Filtration and Dilution:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same organic solvent.

-

Analyze the calibration standards and the diluted sample solutions using a validated HPLC or GC-NPD method.[2][3][4][5]

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the organic solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. fao.org [fao.org]

- 3. media.malariaworld.org [media.malariaworld.org]

- 4. cipac.org [cipac.org]

- 5. Rapid residue analysis of pyriproxyfen, avermectins and diflubenzuron in mushrooms by ultra-performance liquid chromatography coupled with tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability and Storage of Pyriproxyfen-d6

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the stability and storage conditions for Pyriproxyfen. While specific stability data for its deuterated analog, Pyriproxyfen-d6, is not extensively available in public literature, the information presented here for the parent compound is considered a reliable proxy. The deuteration is unlikely to significantly alter the chemical stability under normal storage conditions. However, for critical applications, it is strongly recommended to perform specific stability studies on this compound.

Introduction

Pyriproxyfen is a pyridine-based pesticide that acts as an insect growth regulator by mimicking the juvenile hormone, which disrupts the developmental processes in insects.[1][2] Its deuterated form, this compound, is commonly used as an internal standard in analytical chemistry for the quantification of Pyriproxyfen in various matrices.[3] Understanding the stability and optimal storage conditions of this compound is crucial for maintaining its integrity and ensuring accurate analytical results.

Recommended Storage Conditions

Based on the available data for Pyriproxyfen, the following storage conditions are recommended for this compound to ensure its long-term stability.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Source |

| Temperature | Room temperature in continental US; may vary elsewhere.[3] Store in a cool, dry area.[4][5] Stable for a minimum of 2 years under recommended storage and handling conditions.[6] | [3][4][5][6] |

| Light | Protect from direct sunlight. | [5] |

| Container | Store in original, tightly-closed, and clearly labeled containers.[4][6][7] Polyethylene or polypropylene containers are suitable.[4] | [4][6][7] |

| Atmosphere | Store in a well-ventilated place.[5][7][8] | [5][7][8] |

| Incompatibilities | Separated from food and feedstuffs.[7] Store away from strong oxidizing agents, strong acids, and strong bases.[5][9] | [5][7][9] |

Stability Profile

The chemical stability of Pyriproxyfen has been evaluated under various conditions, providing insights into its degradation pathways and shelf-life.

Pyriproxyfen exhibits good thermal stability. Technical grade material showed no change when stored at ambient temperatures (19-35°C) for one year.[10] In an accelerated stability study, Pyriproxyfen was stable when held in a sealed bottle at 54°C for 14 days.[10][11]

Table 2: Thermal Stability of Pyriproxyfen

| Condition | Duration | Observation | Source |

| Ambient Temperature (19-35°C) | 1 year | No change in purity | [10] |

| 54°C ± 2°C | 14 days | No degradation | [10][11] |

| 54°C ± 2°C (Formulations) | 14 days | Active ingredient content remained within FAO limits | [11][12] |

Pyriproxyfen is stable to hydrolysis in aqueous solutions at environmentally relevant pH values.

Table 3: Hydrolytic Stability of Pyriproxyfen

| pH | Temperature | Duration | Observation | Source |

| 4.0, 7.0, 9.0 | 50°C | 7 days | No decrease detected | [10] |

| 5.0, 7.0, 9.0 | 25°C | 30 days | Calculated half-life > 200 days | [10] |

Exposure to light can lead to the degradation of Pyriproxyfen. However, in a study where the technical grade material was exposed to sunlight in a transparent glass ampoule for 14 days, no degradation was observed.[10] In contrast, photodegradation has been observed in soil and water-sediment systems.

Table 4: Photostability of Pyriproxyfen

| Medium | Light Source | Half-life | Source |

| Sandy Loam Soil | Natural Sunlight | 10.3 - 12.5 weeks | [13][14] |

| Silty Loam Soil | Natural Sunlight | 18 - 21 weeks | [13][14] |

| Sandy Loam Soil | Artificial Sunlight (Xenon lamp) | 6.8 - 16 days | [13][14] |

| Water-Sediment System | Illumination | Enhanced degradation compared to dark conditions | [15] |

Pyriproxyfen is stable in the presence of iron. A 1% solution containing either 0.1% ferric chloride hexahydrate or 0.025% iron powder showed no degradation after being stored for 14 days at 20°C.[10]

Studies on the stability of Pyriproxyfen in frozen samples have shown some degradation over time, which is an important consideration for residue analysis.

Table 5: Freezer Storage Stability of Pyriproxyfen in Animal Tissues

| Matrix | Storage Time | Degradation | Source |

| Goat and Chicken Tissues | 60-90 days at -20°C | 35-45% decrease | [10] |

Experimental Protocols

Detailed methodologies for assessing the stability of Pyriproxyfen are crucial for reproducible results.

This protocol is based on the study of the chemical stability of Pyriproxyfen formulations.[11][12]

-

Sample Preparation: Place a known quantity of the Pyriproxyfen formulation into a sealed, appropriate container.

-

Storage: Place the container in an oven maintained at a constant temperature of 54 ± 2°C.

-

Duration: Store the sample for 14 days.

-

Analysis: After the storage period, allow the sample to cool to room temperature. Analyze the active ingredient content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12][16]

-

Comparison: Compare the active ingredient concentration before and after storage to determine the extent of degradation.

This protocol is based on the hydrolysis study of [14C]Pyriproxyfen.[10]

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4.0, 7.0, and 9.0.

-

Sample Preparation: Dissolve a known concentration of [14C]Pyriproxyfen (e.g., 0.1 mg/L) in the buffer solutions. A co-solvent such as acetonitrile (e.g., 1%) may be used to aid dissolution.

-

Incubation: Incubate the solutions in the dark at constant temperatures (e.g., 25°C and 50°C).

-

Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 7, 14, 21, and 30 days).

-

Analysis: Analyze the concentration of Pyriproxyfen in the aliquots using a suitable analytical method, such as HPLC with radiometric detection.

-

Data Analysis: Calculate the half-life of Pyriproxyfen at each pH and temperature condition.

Visualizations

Pyriproxyfen acts as a juvenile hormone mimic, interfering with the insect's endocrine system. The following diagram illustrates its mechanism of action.

Caption: Mechanism of action of Pyriproxyfen as a juvenile hormone mimic.

The following diagram outlines a general workflow for conducting a stability study of this compound.

Caption: General workflow for a this compound stability study.

Conclusion

This compound is expected to be a stable compound when stored under the recommended conditions of a cool, dry, dark, and well-ventilated environment in a tightly sealed container. The stability data for the non-deuterated Pyriproxyfen indicates robustness to thermal stress and hydrolysis at neutral and moderately acidic or basic pH. However, photodegradation can occur, and long-term freezer storage may lead to some loss of the compound. For ensuring the highest accuracy in analytical applications, it is advisable to perform periodic checks on the purity of this compound standards and to conduct specific stability studies relevant to the experimental conditions.

References

- 1. Pyriproxyfen | C20H19NO3 | CID 91753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyriproxyfen General Fact Sheet [npic.orst.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. titanag.com.au [titanag.com.au]

- 6. premier.com.cy [premier.com.cy]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fao.org [fao.org]

- 11. researchgate.net [researchgate.net]

- 12. Chemical Stability Effect of Pyriproxyfen and Bifenthrin Insecticides and Their Toxicology Changes [ejchem.journals.ekb.eg]

- 13. mdpi.com [mdpi.com]

- 14. Fate of Pyriproxyfen in Soils and Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development and Validation of an HPLC Method for the Simultaneous Determination of Fipronil, Chlorfenapyr, and Pyriproxyfen in Insecticide Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safe Handling of Pyriproxyfen-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for Pyriproxyfen-d6. Given that this compound is a deuterated analog of Pyriproxyfen, its chemical and toxicological properties are considered to be essentially identical. This document draws upon the extensive safety and toxicological data available for Pyriproxyfen to provide a thorough guide for the safe handling and use of its deuterated form in a research and development setting.

Chemical and Physical Properties

This compound is a pyridine-based pesticide that functions as an insect growth regulator. It is a deuterated form of Pyriproxyfen, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling is primarily for its use as an internal standard in analytical chemistry.

| Property | Value | Reference |

| Chemical Name | 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine-d6 | N/A |

| CAS Number | 95737-68-1 (for Pyriproxyfen) | [1] |

| Molecular Formula | C20H13D6NO3 | N/A |

| Molecular Weight | ~327.4 g/mol | N/A |

| Appearance | Pale yellow waxy solid | N/A |

| Solubility in Water | 0.367 mg/L (at 25°C, pH 6) | [2] |

| Flash Point | 119 °C | [2] |

| Auto-ignition Temperature | 535 °C | [2] |

Toxicological Data Summary

Pyriproxyfen exhibits low acute toxicity to mammals. The primary target organs upon repeated exposure are the liver, kidneys, and the hematopoietic system.[3] There is no evidence of carcinogenicity or mutagenicity.[4]

Acute Toxicity

| Endpoint | Value | Species | Reference |

| Oral LD50 | > 5000 mg/kg bw | Rat (male/female) | [2] |

| Dermal LD50 | > 2000 mg/kg bw | Rat (male/female) | [5] |

| Inhalation LC50 | > 1.3 mg/L air | Rat (male/female) | [2] |

Chronic Toxicity and Other Endpoints

| Endpoint | Value | Species | Effect | Reference |

| NOAEL (2-generation study) | 340 mg/kg bw/day | Rat | No reproductive toxicity | N/A |

| ADI (Acceptable Daily Intake) | 0.07 mg/kg/day | Human | Based on NOAEL of 7 mg/kg/day | [5] |

Ecotoxicity

Pyriproxyfen is very toxic to aquatic life with long-lasting effects.[1]

| Endpoint | Value | Species | Exposure Time | Reference |

| LC50 | 0.85 mg/L | Oncorhynchus mykiss (Rainbow trout) | 96 h | [5] |

| EC50 | 0.4 mg/L | Daphnia magna (Water flea) | 48 h | [5] |

| EC50 | 0.064 mg/L | Pseudokirchneriella subcapitata (Green algae) | 72 h | [5] |

Handling Precautions and Safety Recommendations

Strict adherence to safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols may be generated, a particulate filter respirator is recommended.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where the material is handled.

-

Wash hands thoroughly after handling.

-

Remove contaminated clothing and wash before reuse.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep separated from food and feedstuffs.[2]

-

Store in an area without drain or sewer access.[2]

Spills and Disposal

-

In case of a spill, avoid generating dust.[2]

-

Sweep up the spilled substance into a covered container for disposal.[2]

-

Prevent the chemical from entering drains or waterways.[2]

-

Disposal must be in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.

Experimental Protocols

The following are generalized experimental protocols for toxicity testing based on methodologies described in the scientific literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

Zebrafish Embryo Acute Toxicity Test (Adapted from[6][7])

-

Test Organisms: Zebrafish (Danio rerio) embryos, less than 3 hours post-fertilization (hpf).

-

Test Concentrations: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in embryo medium to achieve the desired test concentrations. A solvent control group should be included.

-

Exposure: Place a specific number of embryos (e.g., 20) into each well of a multi-well plate containing the test or control solutions.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 28°C) on a 14:10 hour light:dark cycle for up to 96 or 120 hpf.

-

Endpoints:

-

Mortality: Record the number of dead embryos at regular intervals (e.g., every 24 hours). The Lethal Concentration 50 (LC50) can be calculated.[6]

-

Teratogenicity: Observe for developmental abnormalities such as pericardial edema, yolk sac edema, and spinal curvature under a stereomicroscope at specific time points.

-

Cardiotoxicity: Measure the heart rate (beats per minute) at a specific time point (e.g., 96 hpf).[6]

-

Neurotoxicity: Assess for behavioral changes, such as the optomotor reflex and avoidance behavior, in larvae at a specific time point (e.g., 7 days post-fertilization).[6]

-

Signaling Pathways and Mechanisms of Action

Juvenile Hormone Signaling Pathway in Insects

Pyriproxyfen acts as a juvenile hormone (JH) mimic in insects. It binds to the juvenile hormone receptor, leading to the disruption of metamorphosis and reproduction.[7]

Endocrine Disruption in Vertebrates (Zebrafish Model)

In non-target vertebrates, such as fish, Pyriproxyfen can act as an endocrine disruptor by affecting the Hypothalamus-Pituitary-Gonadal (HPG) axis.[8][9] This can lead to reproductive impairment.[8]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. extranet.who.int [extranet.who.int]

- 4. agromec-international.com [agromec-international.com]

- 5. echem.com.au [echem.com.au]

- 6. mdpi.com [mdpi.com]

- 7. Juvenile hormone - Wikipedia [en.wikipedia.org]

- 8. Pyriproxyfen induced impairment of reproductive endocrine homeostasis and gonadal histopathology in zebrafish (Danio rerio) by altered expression of hypothalamus-pituitary-gonadal (HPG) axis genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Pyriproxyfen-d6 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Pyriproxyfen-d6 as an internal standard in the quantitative analysis of pyriproxyfen by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and precise quantification by compensating for variations during sample preparation and analysis.[1][2][3][4]

Introduction to Pyriproxyfen and the Role of Internal Standards

Pyriproxyfen is a pyridine-based pesticide used to control a variety of insect pests.[5][6] Its residue analysis in environmental and agricultural samples is essential for ensuring food safety and monitoring environmental contamination.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of pesticide residues.[2][5] However, the accuracy and reliability of LC-MS/MS quantification can be affected by several factors, including matrix effects (ion suppression or enhancement), extraction efficiency, and instrument variability.[1][2]

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to samples at a known concentration before sample preparation.[3] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[3][7] This is because it co-elutes with the analyte, experiences similar matrix effects and ionization efficiencies, and can therefore effectively correct for variations in the analytical process, leading to more robust and accurate results.[1][3]

Logical Workflow for Internal Standard-Based Quantification

The following diagram illustrates the fundamental workflow of using an internal standard in a quantitative LC-MS/MS analysis.

Caption: Workflow for LC-MS/MS analysis using an internal standard.

Experimental Protocols

This section details the methodologies for the analysis of pyriproxyfen using this compound as an internal standard. The protocols are based on established methods for pyriproxyfen analysis in complex matrices such as fruits, vegetables, and bee products.[5][6][8]

Materials and Reagents

-

Pyriproxyfen analytical standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Primary secondary amine (PSA) sorbent

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Sodium acetate buffer

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve pyriproxyfen and this compound in acetonitrile to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of pyriproxyfen by serial dilution of the stock solution with acetonitrile.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.[6][8][9]

-

Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable).

-

Spiking: Add a known amount of the this compound internal standard working solution to the homogenized sample.

-

Extraction:

-

Add 10 mL of acidified acetonitrile (e.g., with 1% formic acid) and the appropriate QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium acetate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the supernatant (e.g., 1 mL).

-

Add to a d-SPE tube containing PSA and anhydrous magnesium sulfate.

-

Vortex for 30 seconds.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Final Extract: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

Caption: QuEChERS sample preparation workflow.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of pyriproxyfen. These may require optimization for specific instruments and matrices.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 column (e.g., 50 mm x 2.0 mm, 3 µm)[5] |

| Mobile Phase A | Water with 0.1% formic acid and 2 mmol/L ammonium acetate[5] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[5] |

| Flow Rate | 0.3 mL/min[5] |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C[10] |

| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage of B, and then return to initial conditions for re-equilibration. |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV[10] |

| Source Temperature | 150 °C[10] |

| Desolvation Temp. | 350 °C[10] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MS/MS Transitions

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method. The following are suggested MRM transitions for pyriproxyfen and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Pyriproxyfen | 322.1 | 185.1 (Quantifier) | Optimize for system | 100 |

| 322.1 | 96.1 (Qualifier) | Optimize for system | 100 | |

| This compound | 328.1 | 191.1 (Quantifier) | Optimize for system | 100 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

Data and Performance Characteristics

The following tables summarize the expected quantitative performance of the method based on published data for pyriproxyfen analysis.[5][6][9][10][11]

Table 1: Method Validation Parameters

| Parameter | Typical Performance |

| Linearity (r²) | > 0.999[5][11] |

| Calibration Range | 2.5 - 50 µg/L[5][11] or 0.005 - 2.50 mg/L[10] |

| Limit of Detection (LOD) | < 0.002 mg/L[10] or 0.005 µg/g[6] |

| Limit of Quantification (LOQ) | 5 µg/kg[5][11] or 0.01 µg/g[6] |

Table 2: Accuracy and Precision (Recovery and RSD)

| Matrix | Spiked Concentration (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| Vegetables/Fruits [5][11] | 5 | 84.7 - 91.5 | < 10 |

| 50 | 84.7 - 91.5 | < 10 | |

| 100 | 84.7 - 91.5 | < 10 | |

| Chili [6] | Not specified | 90.0 - 93.5 | Not specified |

| Brinjal [6] | Not specified | 92.4 - 96.6 | Not specified |

| Mushrooms [9] | Not specified | 78.1 - 112.5 | < 11.8 |

| Tea [10] | Four levels | 71.2 - 102.9 | 0.3 - 14.4 |

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of pyriproxyfen in complex matrices. The protocols and data presented here offer a comprehensive guide for researchers and scientists to develop and validate their own analytical methods. The co-elution and similar ionization behavior of the deuterated standard effectively compensate for analytical variability, leading to high accuracy and precision.[1][3]

References

- 1. texilajournal.com [texilajournal.com]

- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 5. [Determination of pyriproxyfen residue in vegetables and fruits by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC-MS/MS method for the simultaneous quantification of pyriproxyfen and bifenthrin and their dissipation kinetics under field conditions in chili and brinjal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rapid residue analysis of pyriproxyfen, avermectins and diflubenzuron in mushrooms by ultra-performance liquid chromatography coupled with tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Note: Quantification of Pyriproxyfen in Environmental Samples using Isotope Dilution Mass Spectrometry with Pyriproxyfen-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriproxyfen is a broad-spectrum insect growth regulator used in agriculture and public health to control a variety of insect pests. Its presence and persistence in the environment are of increasing concern, necessitating sensitive and accurate analytical methods for its quantification in various environmental matrices. This application note describes a robust and reliable method for the determination of Pyriproxyfen in water, soil, sediment, and biota samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, Pyriproxyfen-d6.

The use of a stable isotope-labeled internal standard, such as this compound, is a powerful technique to improve the accuracy and precision of quantitative analysis. This method, known as isotope dilution mass spectrometry, corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data. In this method, a known amount of this compound is added to the sample at the beginning of the analytical process. Since this compound is chemically identical to the native Pyriproxyfen, it behaves similarly during extraction, cleanup, and chromatographic separation. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved.

Experimental Protocols

Sample Preparation

2.1.1. Water Samples

-

Filtration: Filter the water sample (typically 100-500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.

-

Internal Standard Spiking: Add a known amount of this compound solution in a water-miscible solvent (e.g., methanol or acetonitrile) to the filtered water sample. The final concentration of the internal standard should be in the mid-range of the calibration curve.

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

-

Elute the analytes with 5-10 mL of an appropriate organic solvent, such as acetonitrile or ethyl acetate.

-

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

2.1.2. Soil and Sediment Samples

-

Sample Homogenization: Air-dry the soil or sediment sample to a constant weight and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved sample.

-

Internal Standard Spiking: Weigh 5-10 g of the homogenized sample into a centrifuge tube. Add a known amount of this compound solution.

-

Extraction (QuEChERS Method):

-

Add 10 mL of acetonitrile and 5 mL of water to the sample in the centrifuge tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Vortex the tube vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing primary secondary amine (PSA) and MgSO₄.

-

Vortex for 30 seconds and centrifuge at ≥3000 rpm for 5 minutes.

-

-

Final Extract Preparation: Take an aliquot of the cleaned-up supernatant, evaporate it to dryness, and reconstitute it in the initial mobile phase for LC-MS/MS analysis.

2.1.3. Biota Samples (e.g., Fish Tissue)

-

Homogenization: Homogenize the tissue sample using a high-speed blender or tissue homogenizer.

-

Internal Standard Spiking: Weigh 1-2 g of the homogenized tissue into a centrifuge tube and add a known amount of this compound solution.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Homogenize the sample again with the solvent.

-

Add QuEChERS extraction salts as described for soil samples.

-

Vortex and centrifuge.

-

-

Cleanup: Perform d-SPE cleanup as described for soil and sediment samples. A C18 sorbent may be added to the d-SPE tube to remove lipids.

-

Final Extract Preparation: Prepare the final extract for LC-MS/MS analysis as described above.

LC-MS/MS Analysis

2.2.1. Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.

-

Mobile Phase: A gradient elution with water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is commonly used.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 30-40°C.

2.2.2. Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for Pyriproxyfen and this compound should be optimized by infusing standard solutions into the mass spectrometer. Based on available literature, the following transitions can be used as a starting point.[1][2]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Pyriproxyfen | 322.1 | 96.0 | 185.0 |

| This compound | 328.1 | To be determined by user | To be determined by user |

Note: The precursor ion for this compound is predicted based on the addition of 6 daltons to the molecular weight of Pyriproxyfen. The product ions for this compound must be determined empirically by the user by infusing a standard solution of the deuterated compound into the mass spectrometer.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Pyriproxyfen in various environmental matrices.

Table 1: Method Detection and Quantification Limits

| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Water | 0.52 ng/L | 1.73 ng/L | [2] |

| Soil | 0.01 mg/kg | 0.02 mg/kg | [1] |

| Vegetables & Fruits | - | 5 µg/kg | |

| Mushrooms | 0.016 - 1.5 µg/kg | 0.052 - 5 µg/kg |

Table 2: Recovery and Precision Data

| Matrix | Spiked Concentration | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| Vegetables & Fruits | 5, 50, 100 µg/kg | 84.7 - 91.5 | < 10 | |

| Chili | - | 90.0 - 93.5 | - | |

| Brinjal | - | 92.4 - 96.6 | - | |

| Mushrooms | - | 78.1 - 112.5 | < 11.8 |

Visualizations

Caption: Overall experimental workflow for the quantification of Pyriproxyfen.

Caption: Principle of isotope dilution for accurate quantification.

References

Application Note: High-Throughput Analysis of Pyriproxyfen Residues in Food Matrices Using a Deuterated Internal Standard by LC-MS/MS

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Pyriproxyfen residues in various food matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Pyriproxyfen-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The method is validated across a range of food commodities and demonstrates excellent linearity, recovery, and sensitivity, making it suitable for routine monitoring and regulatory compliance.

Introduction

Pyriproxyfen is a widely used pyridine-based pesticide that acts as an insect growth regulator, mimicking the juvenile hormone to inhibit the development of insect eggs and larvae.[1] Due to its extensive use in agriculture, there is a potential for its residues to be present in food products, necessitating sensitive and reliable analytical methods for consumer safety. This application note presents a validated LC-MS/MS method for the determination of Pyriproxyfen in complex food matrices. The incorporation of a deuterated internal standard (Pyriproxyfen-d5) is a key feature of this method, providing superior accuracy in quantification by correcting for analyte loss during sample processing and instrumental analysis.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade).

-

Standards: Pyriproxyfen (≥98% purity), Pyriproxyfen-d5 (or other suitable deuterated analogue, ≥98% purity).

-

QuEChERS Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA), and C18 sorbent.

-

Food Matrices: A variety of food samples such as fruits, vegetables, and tea.

Standard Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pyriproxyfen and Pyriproxyfen-d5 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions in a suitable solvent (e.g., acetonitrile) to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of Pyriproxyfen-d5 at a fixed concentration (e.g., 50 ng/mL) in acetonitrile.

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative portion of the food sample (e.g., 10 g of fruit or vegetable) using a high-speed blender.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike with the internal standard solution (e.g., 100 µL of 50 ng/mL Pyriproxyfen-d5).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

-

Vortex for 30 seconds.

-

-

Final Centrifugation and Filtration:

-

Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Gradient Program: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM): Monitor the transitions for Pyriproxyfen and its deuterated internal standard. The specific transitions, collision energies, and other MS parameters should be optimized for the instrument in use.

-

Data Presentation

Table 1: LC-MS/MS MRM Transitions for Pyriproxyfen and Pyriproxyfen-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Pyriproxyfen | 322.1 | 185.1 | 96.1 | 20 |

| Pyriproxyfen-d5 | 327.1 | 190.1 | 96.1 | 20 |

Note: The MRM transitions for the deuterated standard are proposed based on a common fragmentation pattern and should be empirically optimized.

Table 2: Method Validation Data for Pyriproxyfen in Various Food Matrices

| Food Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |

| Vegetables & Fruits | 5 | 84.7 | <10 | 5 | [2][3] |

| 50 | 91.5 | <10 | [2][3] | ||

| 100 | 88.2 | <10 | [2][3] | ||

| Mushrooms | 5.2 | 78.1-112.5 | <11.8 | 0.052 | |

| 26 | 78.1-112.5 | <11.8 | |||

| 52 | 78.1-112.5 | <11.8 | |||

| Tea (Fresh Leaves) | 2 | 71.2-102.9 | 0.3-14.4 | 2 | |

| 10 | 71.2-102.9 | 0.3-14.4 | |||

| 100 | 71.2-102.9 | 0.3-14.4 | |||

| 1000 | 71.2-102.9 | 0.3-14.4 |

Table 3: Linearity of Pyriproxyfen Calibration

| Matrix | Calibration Range | Correlation Coefficient (r²) | Reference |

| Solvent | 2.5 - 50 µg/L | >0.9999 | [2][3] |

| Tea | 0.005 - 2.50 mg/L | >0.9957 |

Mandatory Visualization

References

Application of Pyriproxyfen-d6 in Pharmacokinetic Studies of Pyriproxyfen

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Pyriproxyfen is a widely used insect growth regulator that mimics the juvenile hormone in insects, disrupting their development and reproduction. To ensure its safe and effective use, a thorough understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial. Pharmacokinetic studies are essential in determining the exposure, bioavailability, and potential accumulation of Pyriproxyfen in a biological system.

The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pyriproxyfen-d6, a deuterated analog of Pyriproxyfen, serves as an ideal internal standard for these studies. Its chemical and physical properties are nearly identical to those of Pyriproxyfen, ensuring it behaves similarly during sample extraction, chromatography, and ionization. The mass difference allows for its distinct detection by the mass spectrometer, enabling accurate quantification of the parent compound by correcting for matrix effects and variations in sample processing.

Principle of the Method

This protocol outlines the use of this compound in a pharmacokinetic study of Pyriproxyfen in a rodent model, typically rats. Following administration of Pyriproxyfen, biological samples (e.g., plasma) are collected at various time points. This compound is added to these samples as an internal standard. The samples are then processed to extract both the analyte (Pyriproxyfen) and the internal standard. The concentrations are subsequently determined using a validated LC-MS/MS method. The resulting concentration-time data are used to calculate key pharmacokinetic parameters.

Data Presentation

The quantitative data obtained from the pharmacokinetic study of Pyriproxyfen can be summarized in the following tables.

Disclaimer: The following data are representative examples based on the known pharmacokinetic properties of Pyriproxyfen and are for illustrative purposes. Actual values will vary depending on the specific study design, animal model, and analytical methodology.

Table 1: Representative Pharmacokinetic Parameters of Pyriproxyfen in Rats Following a Single Oral Administration

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 850 ± 150 |

| Tmax | h | 4.0 ± 1.5 |

| AUC(0-t) | ng·h/mL | 7500 ± 1200 |

| AUC(0-inf) | ng·h/mL | 7800 ± 1350 |

| t1/2 | h | 6.5 ± 2.0 |

| CL/F | L/h/kg | 0.25 ± 0.05 |

| Vd/F | L/kg | 2.5 ± 0.7 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Table 2: LC-MS/MS Method Validation Summary for the Quantification of Pyriproxyfen in Rat Plasma

| Parameter | Specification | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 1 ng/mL |

| Accuracy at LLOQ, LQC, MQC, HQC | 85-115% | Within range |

| Precision (RSD) at LLOQ, LQC, MQC, HQC | ≤ 15% | < 10% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Minimal | Within acceptable limits |

| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal | Stable |

LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; RSD: Relative Standard Deviation.

Experimental Protocols

In-Life Phase: Pharmacokinetic Study in Rats

Objective: To determine the plasma concentration-time profile of Pyriproxyfen in rats following oral administration.

Materials:

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Pyriproxyfen (analytical grade)

-

Vehicle for administration (e.g., 0.5% carboxymethylcellulose in water)

-

Oral gavage needles

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

Protocol:

-

Acclimatize rats for at least one week before the study.

-

Fast the animals overnight (with access to water) before dosing.

-

Prepare a formulation of Pyriproxyfen in the chosen vehicle at the desired concentration.

-

Administer a single oral dose of Pyriproxyfen to each rat via oral gavage.

-

Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

-

Immediately transfer the blood samples into EDTA-coated tubes and gently mix.

-

Centrifuge the blood samples at 4°C to separate the plasma.

-

Harvest the plasma and store it at -80°C until bioanalysis.

Bioanalytical Phase: Quantification of Pyriproxyfen in Rat Plasma using LC-MS/MS

Objective: To accurately quantify the concentration of Pyriproxyfen in rat plasma samples using this compound as an internal standard.

Materials:

-

Rat plasma samples from the in-life phase

-

Pyriproxyfen and this compound analytical standards

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates or tubes

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

-

C18 analytical column

Protocol:

a) Sample Preparation (Protein Precipitation):

-

Thaw the plasma samples, calibration standards, and quality control samples on ice.

-

To 50 µL of each plasma sample, add 150 µL of ACN containing a known concentration of this compound (e.g., 100 ng/mL).

-

Vortex the samples for 1 minute to precipitate the proteins.

-

Centrifuge the samples at high speed for 10 minutes.

-

Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

b) LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions (Example):

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in ACN

-

Gradient: A suitable gradient to separate Pyriproxyfen from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Pyriproxyfen: e.g., m/z 322.2 -> 185.1

-